N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Description
N-[(2E)-4-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a benzothiazole-derived compound featuring a sulfonamido-benzamide moiety and a chloro-ethyl-substituted dihydrobenzothiazole ring. The sulfonamide group enhances solubility and bioavailability, while the benzothiazole core facilitates π-π interactions with biological targets .
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-3-27-21-18(24)8-6-10-20(21)31-23(27)25-22(28)17-7-4-5-9-19(17)26-32(29,30)16-13-11-15(2)12-14-16/h4-14,26H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOJXGBBARZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of the sulfonamide and benzamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and benzamide moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of benzothiazole derivatives were tested for their anticancer activity. The compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines (MCF7), suggesting its potential as a lead compound for further development .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of benzothiazole derivatives. The compound's structure allows it to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | E. coli | 32 µg/mL |
| N-(4-methylbenzenesulfonamido) Derivative B | S. aureus | 16 µg/mL |
This table illustrates the effectiveness of related compounds against common bacterial strains, indicating the potential of this compound in antimicrobial applications.
Pesticide Development
The compound is also being explored for its potential use in crop protection as a pesticide. Its structural characteristics suggest that it may act as an effective herbicide or fungicide.
Case Study:
A patent application outlines the synthesis and application of benzothiazole derivatives as agrochemicals. These compounds demonstrated effective control over various plant pathogens and pests when applied in agricultural settings . The ability to modify the substituents on the benzothiazole ring allows for optimization of efficacy and selectivity against target organisms.
Mechanism of Action
The mechanism of action of N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations :
- Lipophilicity : The 3-ethyl group on the benzothiazole ring increases lipophilicity relative to methyl or ethoxy substituents, which may influence membrane permeability .
- Sulfonamide vs. Sulfamoyl : The 4-methylbenzenesulfonamido group offers better solubility than benzyl-sulfamoyl analogs, aiding in pharmacokinetics .
Biological Activity
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound with potential therapeutic applications. Its structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Benzothiazole Ring : Associated with various pharmacological activities.
- Chloro and Ethyl Substituents : May influence the compound's reactivity and biological interactions.
- Sulfonamide Group : Known for its antibacterial properties.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth by interfering with essential cellular processes. Specific tests have demonstrated that the presence of chloro and ethyl groups enhances the antimicrobial efficacy of these derivatives against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| Benzothiazole Derivative A | Moderate antibacterial activity against E. coli | |
| Benzothiazole Derivative B | Strong antifungal activity against Candida species |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of cell cycle progression.
A notable study found that a related benzothiazole compound exhibited cytotoxic effects on breast cancer cells, suggesting that similar mechanisms could be applicable to this compound.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with similar structural features to this compound showed promising inhibitory effects.
- Case Study on Anticancer Properties : In a comparative analysis of several benzothiazole derivatives, one compound demonstrated significant cytotoxicity in lung cancer cell lines through the induction of oxidative stress and apoptosis pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(2E)-4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide?
- Methodology : The compound can be synthesized via condensation reactions. A general approach involves refluxing substituted benzothiazole intermediates with activated benzamide derivatives in ethanol or similar solvents under acidic conditions (e.g., glacial acetic acid). For example, analogous benzothiazole syntheses use reflux for 4–6 hours followed by solvent evaporation and filtration to isolate the product .
- Key Considerations : Optimize reaction time and stoichiometry to maximize yield. Monitor reaction progress via TLC or HPLC.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the benzothiazole ring, ethyl group, and toluenesulfonamido moiety. For example, aromatic protons in the benzamide region typically appear at δ 7.5–8.5 ppm, while ethyl groups show signals near δ 1.2–1.4 ppm (triplet) and δ 3.0–3.5 ppm (quartet) .
- X-ray Crystallography : Resolve the E-configuration of the benzothiazoleidene group and confirm spatial arrangement. Crystallographic data for similar compounds are reported in Acta Crystallographica .
Q. How can researchers screen this compound for initial biological activity?
- Methodology :
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or cell lines relevant to diseases like cancer or microbial infections. Use dose-response curves (IC/EC) to evaluate potency.
- Controls : Include positive controls (e.g., known inhibitors) and validate assay reproducibility. Reference studies on structurally related benzothiazoles show antimicrobial and antitumor activities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?
- Methodology :
- Systematic substitution : Modify the chloro, ethyl, or toluenesulfonamido groups to assess their impact on activity. For example, replacing the chloro group with fluoro or methoxy could alter electron density and binding affinity .
- Computational modeling : Use docking studies (e.g., AutoDock, Schrödinger) to predict interactions with target proteins. Validate predictions with mutagenesis or crystallography .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Orthogonal validation : Replicate assays in independent labs or use alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Analytical purity checks : Ensure compound integrity via HPLC-MS, especially if conflicting results arise. Note that commercial sources may lack analytical data, necessitating in-house verification .
Q. How can the compound's solubility and bioavailability be improved without compromising activity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the toluenesulfonamido moiety.
- Formulation studies : Use lipid-based carriers or cyclodextrin complexes. Structural analogs with trifluoromethyl groups show enhanced lipophilicity and stability, offering a template for optimization .
Q. What crystallographic insights are critical for understanding its mechanism of action?
- Methodology : Co-crystallize the compound with target proteins (e.g., enzymes) to identify binding pockets and hydrogen-bonding networks. For example, studies on similar benzothiazole derivatives reveal interactions with catalytic residues in kinase active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
